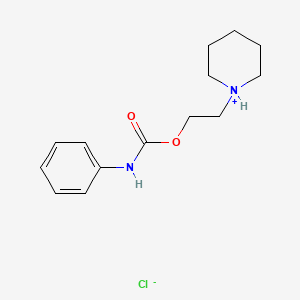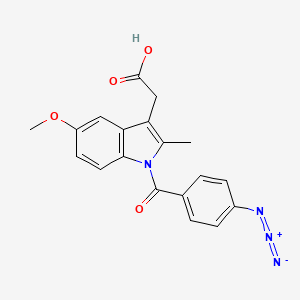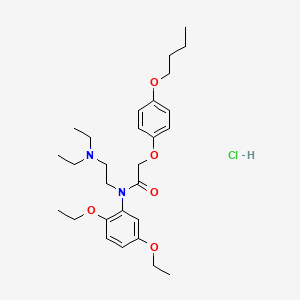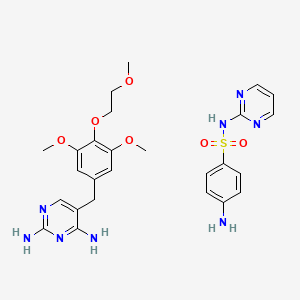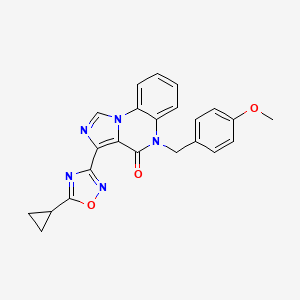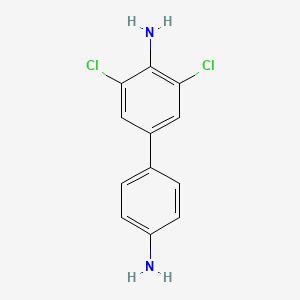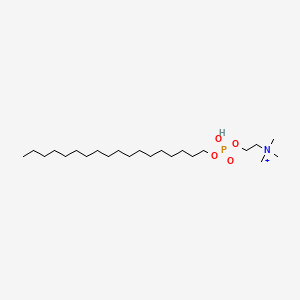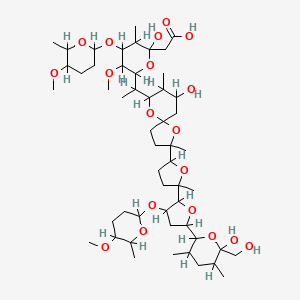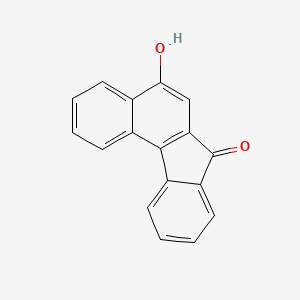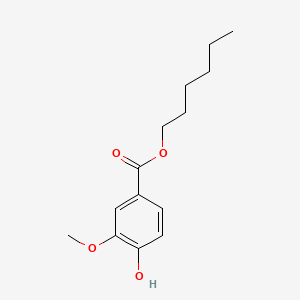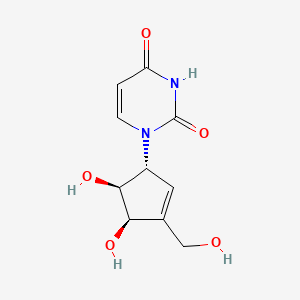
l-Propoxyphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextropropoxyphene is an opioid analgesic that was first patented in 1955 by Eli Lilly and Company. It is an optical isomer of levopropoxyphene and is used primarily to treat mild to moderate pain. Additionally, it has antitussive (cough suppressant) and local anesthetic effects. Despite its effectiveness, dextropropoxyphene has been withdrawn from the market in Europe and the United States due to concerns about fatal overdoses and heart arrhythmias .
Scientific Research Applications
Dextropropoxyphene has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Research in biology focuses on its effects on cellular processes and its potential use in studying opioid receptors.
Medicine: In medicine, dextropropoxyphene has been used to manage pain and as a cough suppressant. It has also been studied for its potential use in treating other conditions, such as restless leg syndrome.
Industry: In the pharmaceutical industry, it is used in the formulation of combination drugs with other analgesics like acetaminophen .
Preparation Methods
The synthesis of dextropropoxyphene involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate.
Reaction Conditions: The intermediate is then subjected to esterification and other chemical reactions under controlled conditions to yield dextropropoxyphene.
Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
Dextropropoxyphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nordextropropoxyphene, which is an active metabolite.
Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include nordextropropoxyphene and other derivatives with modified pharmacological properties
Mechanism of Action
Dextropropoxyphene acts as a weak agonist at opioid receptors, primarily affecting the OP3 receptors in the central nervous system. These receptors are coupled with G-protein receptors, which modulate synaptic transmission. By binding to these receptors, dextropropoxyphene inhibits the release of neurotransmitters, leading to pain relief and cough suppression. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
Dextropropoxyphene is structurally similar to other opioid analgesics, such as:
Methadone: Both are synthetic opioids with similar pharmacological properties, but methadone is used for more severe pain and opioid dependence treatment.
Levopropoxyphene: The levo-isomer of dextropropoxyphene, which has limited antitussive effects and no significant analgesic properties.
Propoxyphene: The general form of dextropropoxyphene, which includes both the dextro- and levo-isomers.
Dextropropoxyphene’s uniqueness lies in its specific isomeric form, which provides effective pain relief with a relatively low risk of addiction compared to other opioids. its potential for causing fatal overdoses and heart arrhythmias has led to its withdrawal from many markets.
Properties
CAS No. |
77-50-9 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m1/s1 |
InChI Key |
XLMALTXPSGQGBX-GCJKJVERSA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Color/Form |
Crystals from petroleum ether |
melting_point |
75.5 °C |
solubility |
In water, 3.32 mg/L at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
